molecular formula C20H23FN2O4S B2869055 2-(4-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954709-43-4

2-(4-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2869055
CAS No.: 954709-43-4
M. Wt: 406.47
InChI Key: GBWWWGQUJQYZIH-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. It is built around an N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) core, a privileged scaffold recognized for its diverse biological potential. Recent scientific studies have demonstrated that N-sulfonyl tetrahydroisoquinoline derivatives show promising antimicrobial and antifungal activities, making them a focus for developing new anti-infective agents . Furthermore, structurally related tetrahydroisoquinoline compounds are being investigated in various therapeutic areas, including as agonists for neurological targets like the orexin type 2 receptor, which is implicated in sleep disorders, metabolism, and neurodegenerative diseases . The molecular structure of this compound, which includes a 4-fluorophenoxy ether linkage and a propylsulfonyl group on the tetrahydroisoquinoline nitrogen, is designed for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or reference standard to explore new pharmacological pathways and optimize lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-2-11-28(25,26)23-10-9-15-3-6-18(12-16(15)13-23)22-20(24)14-27-19-7-4-17(21)5-8-19/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWWWGQUJQYZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

  • Structural Difference: The fluorine atom is located at the ortho-position (2-fluorophenoxy) instead of the para-position (4-fluorophenoxy) on the phenoxy ring .
  • Metabolic Stability: Fluorine at the para-position is often associated with enhanced metabolic stability due to reduced susceptibility to oxidative degradation.
  • Data Gap: No direct comparative pharmacokinetic or potency studies are available for these isomers.

Acetamide Derivatives with Varied Substituents (PF 43(1) Report, 2017)

The Pharmacopeial Forum (2017) describes structurally related acetamides with distinct substituents and backbones :

Compound ID Structural Features Target/Activity (Hypothesized)
e N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Protease inhibition (e.g., HIV-1 protease)
f 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide Antimicrobial activity
g N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Anti-inflammatory applications
h N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide Kinase inhibition
Key Comparisons:

Backbone Complexity: The 1,2,3,4-tetrahydroisoquinoline core in the target compound contrasts with the diphenylhexane or oxazinan backbones in compounds e–h, which may influence solubility and membrane permeability. The propylsulfonyl group in the target compound could enhance metabolic stability compared to the dimethylphenoxy groups in e–h, which are more lipophilic.

Substituent Effects: The 4-fluorophenoxy group in the target compound likely offers electron-withdrawing effects, enhancing binding to electron-rich active sites. In contrast, the 2,6-dimethylphenoxy groups in e–h may prioritize hydrophobic interactions. The sulfonyl group in the target compound may improve aqueous solubility relative to the formamido/acetamido groups in e–g.

Pharmacokinetics: Compounds e–h exhibit polar functional groups (e.g., hydroxy, amino) that may improve renal clearance but reduce blood-brain barrier penetration. The target compound’s sulfonyl and fluorinated groups may favor prolonged half-life and tissue distribution.

Research Findings and Limitations

  • Positional Isomerism : While para-fluorine is often preferred in drug design for metabolic stability, ortho-substituted analogs (e.g., compound in ) may exhibit unique selectivity profiles that warrant further investigation .
  • Activity Trends: Compounds e–h demonstrate that acetamide derivatives with bulky aromatic substituents (e.g., diphenylhexane) are prioritized for enzyme inhibition, whereas the target compound’s tetrahydroisoquinoline core may favor receptor modulation (e.g., GPCRs or ion channels) .
  • Data Limitations : Direct comparative studies (e.g., IC₅₀ values, ADME profiles) between the target compound and its analogs are absent in open-source literature, highlighting the need for targeted research.

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